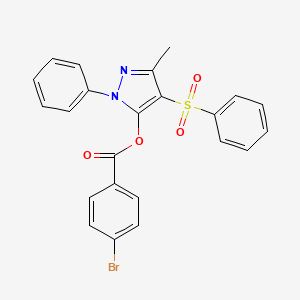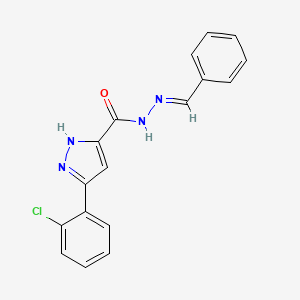![molecular formula C20H15ClN2O3 B2673087 4-chloro-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide CAS No. 478064-22-1](/img/structure/B2673087.png)
4-chloro-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is a complex organic compound with the molecular formula C20H15ClN2O3. It is known for its unique structure, which includes a naphthofuran core and a benzohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide typically involves the condensation of 4-chlorobenzoyl chloride with 1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application being studied .
Comparación Con Compuestos Similares
Similar Compounds
N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzamide: Contains a benzamide moiety instead of benzohydrazide, leading to different chemical and biological properties.
Uniqueness
4-chloro-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is unique due to the presence of both a chloro substituent and a benzohydrazide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-14-8-5-13(6-9-14)19(24)22-23-20(25)18-11-16-15-4-2-1-3-12(15)7-10-17(16)26-18/h1-10,18H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUYRYNTILLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2673005.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2673008.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)



![1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B2673019.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)
![ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2673025.png)
